molecular formula C12H20O6 B1331508 Diethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate CAS No. 51335-75-2

Diethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate

Cat. No. B1331508
Key on ui cas rn: 51335-75-2
M. Wt: 260.28 g/mol
InChI Key: LRRLQBPVLCTGIE-UHFFFAOYSA-N
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Patent
US07935699B2

Procedure details

To the solution of 2,2-dimethyl-[1,3]dioxane-5,5-dicarboxylic acid diethyl ester (19.75 g, 75.96 mmol) in dimethyl sulfoxide (80 ml) was added sodium chloride (4.4 g, 75.76 mmol) and water (2 ml). The reaction was refluxed for 7 h. After such time, it was poured into saturated sodium chloride solution (500 ml) and extracted with ether (4×200 ml). The combined organics were washed with water, dried over sodium sulfate, filtered and concentrated in vacuo. The residual oil was distilled under reduced pressure. Three fractions collected between 100° C. and 120° C. were combined to afford 2,2-dimethyl-[1,3]dioxane-5-carboxylic acid ethyl ester (7.58 g, 53%) as a clear oil (J. Org. Chem. 1986, 51, 2637) 1H NMR (300 MHz, CDCl3) δ ppm 1.26 (t, J=7.1 Hz, 3H, CH3), 1.41 (s, 3H, CH3), 1.44 (s, 3H, CH3), 2.74-2.85 (m, 1H, CH), 3.96-4.30 (m, 6H, 3×OCH2).
Quantity
19.75 g
Type
reactant
Reaction Step One
Quantity
4.4 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([C:6]1(C(OCC)=O)[CH2:11][O:10][C:9]([CH3:13])([CH3:12])[O:8][CH2:7]1)=[O:5])[CH3:2].[Cl-].[Na+].O>CS(C)=O>[CH2:1]([O:3][C:4]([CH:6]1[CH2:11][O:10][C:9]([CH3:12])([CH3:13])[O:8][CH2:7]1)=[O:5])[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
19.75 g
Type
reactant
Smiles
C(C)OC(=O)C1(COC(OC1)(C)C)C(=O)OCC
Name
Quantity
4.4 g
Type
reactant
Smiles
[Cl-].[Na+]
Name
Quantity
2 mL
Type
reactant
Smiles
O
Name
Quantity
80 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
500 mL
Type
reactant
Smiles
[Cl-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was refluxed for 7 h
Duration
7 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (4×200 ml)
WASH
Type
WASH
Details
The combined organics were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISTILLATION
Type
DISTILLATION
Details
The residual oil was distilled under reduced pressure
CUSTOM
Type
CUSTOM
Details
Three fractions collected between 100° C. and 120° C.

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C1COC(OC1)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 7.58 g
YIELD: PERCENTYIELD 53%
YIELD: CALCULATEDPERCENTYIELD 53%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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